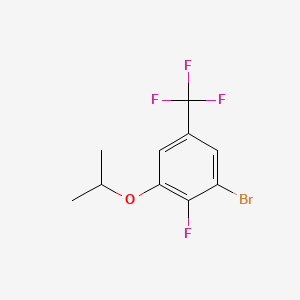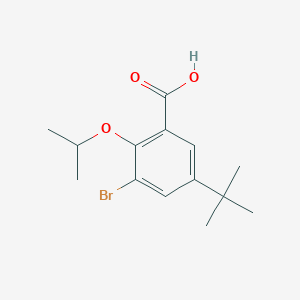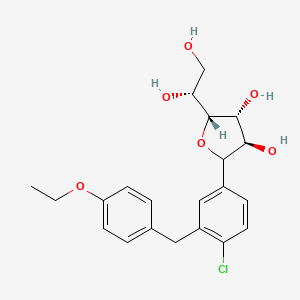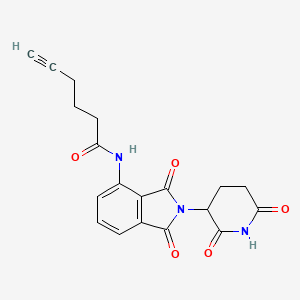
Epidermal Growth Factor Receptor Peptide Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epidermal Growth Factor Receptor Peptide Acetate is a synthetic peptide that targets the epidermal growth factor receptor, a transmembrane protein involved in cellular growth and differentiation. This receptor is crucial in various biological processes, including embryogenesis, tissue development, and cellular regeneration. Overexpression or mutations in the epidermal growth factor receptor are often associated with cancer, making it a significant target for therapeutic interventions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide Acetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA.
Cleavage: Final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production scales up the solid-phase peptide synthesis process, often using automated peptide synthesizers. The process is optimized for yield and purity, involving rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Epidermal Growth Factor Receptor Peptide Acetate primarily undergoes:
Oxidation: Involving cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiols.
Substitution: Modifications at specific amino acid residues to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents.
Major Products:
Oxidized Peptide: With disulfide bonds.
Reduced Peptide: With free thiol groups.
Modified Peptide: With substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Epidermal Growth Factor Receptor Peptide Acetate has diverse applications in scientific research:
Chemistry: Used in studying peptide-receptor interactions and developing receptor-targeted therapies.
Biology: Investigates cellular signaling pathways and receptor dynamics.
Medicine: Plays a role in cancer research, particularly in developing targeted therapies for tumors overexpressing the epidermal growth factor receptor.
Industry: Utilized in drug delivery systems, such as peptide-drug conjugated nanoparticles targeting epidermal growth factor receptor-positive tumor cells
Wirkmechanismus
Epidermal Growth Factor Receptor Peptide Acetate exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation. This activation triggers a cascade of intracellular signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cellular proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Transforming Growth Factor Alpha (TGFα): Another ligand for the epidermal growth factor receptor.
Heregulin: Binds to other members of the ErbB family.
Betacellulin: A ligand with high affinity for the epidermal growth factor receptor.
Comparison: Epidermal Growth Factor Receptor Peptide Acetate is unique due to its synthetic nature, allowing for precise modifications to enhance its stability and efficacy. Unlike natural ligands, it can be engineered to resist degradation and improve binding affinity, making it a valuable tool in targeted therapy research .
Eigenschaften
Molekularformel |
C63H97N13O25 |
|---|---|
Molekulargewicht |
1436.5 g/mol |
IUPAC-Name |
acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H93N13O23.C2H4O2/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80;1-2(3)4/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97);1H3,(H,3,4)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-;/m0./s1 |
InChI-Schlüssel |
YBUZVAPVPKNTGH-QMNRJFHFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


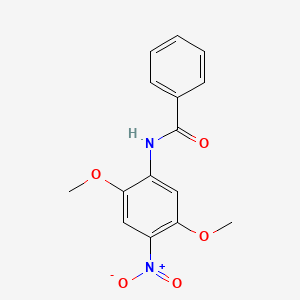
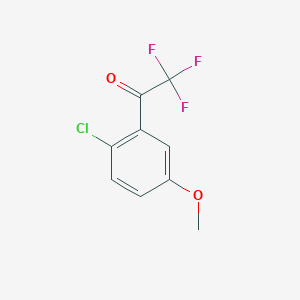
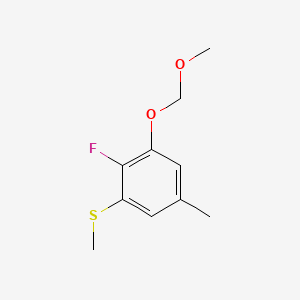
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
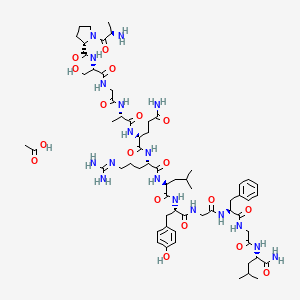


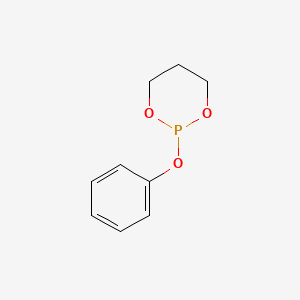
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
